molecular formula C18H14ClN3OS B7746508 3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride

3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride

Cat. No.: B7746508
M. Wt: 355.8 g/mol
InChI Key: VZFDQNNLVABEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride is a useful research compound. Its molecular formula is C18H14ClN3OS and its molecular weight is 355.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antifungal Activity : A derivative of the thieno[2,3-d]pyrimidine class was evaluated for antifungal abilities against various phytopathogenic fungi. Compounds related to this class have shown good antifungal abilities, indicating the potential of such compounds in antifungal applications (Zhang et al., 2016).

  • Antimicrobial Activities : Several studies have synthesized derivatives of thieno[2,3-d]pyrimidine and evaluated their antimicrobial activities. The modifications to the thieno[2,3-d]pyrimidine structure have been found to impact their effectiveness as antimicrobial agents, highlighting the potential of such compounds in therapeutic applications (Behalo, 2008), (Vlasov et al., 2022).

  • Anticancer Targeting : Compounds with a thieno[2,3-d]pyrimidine structure have been explored as potential anti-cancer agents, particularly targeting fibroblast growth factor receptor 1 (FGFR1). This receptor is significant in oncogenesis and angiogenesis, and compounds from this chemical class have shown to inhibit FGFR1 kinase, presenting a promising direction for anticancer drug development (Gryshchenko et al., 2015).

  • Analgesic and Anti-inflammatory Activities : Derivatives of pyrimidine have been evaluated for their analgesic and anti-inflammatory activities. This indicates the potential of thieno[2,3-d]pyrimidine compounds in developing new pain and inflammation management drugs (Sondhi et al., 2005).

Properties

IUPAC Name

3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS.ClH/c22-14-8-4-7-13(9-14)21-17-16-15(12-5-2-1-3-6-12)10-23-18(16)20-11-19-17;/h1-11,22H,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFDQNNLVABEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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